molecular formula C14H18N2O2 B11510166 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B11510166
M. Wt: 246.30 g/mol
InChI Key: HYMDRDBSIRQXGB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a complex organic compound featuring a benzodioxin moiety and a tetrahydroazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved by cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Construction of the Tetrahydroazepine Ring: This step often involves the cyclization of appropriate amine precursors with dihalides or other suitable reagents.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxin and tetrahydroazepine moieties through amide or amine bond formation, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the azepine ring, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom in the azepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or materials with unique properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its specific combination of the benzodioxin and tetrahydroazepine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C14H18N2O2/c1-2-4-14(15-7-3-1)16-11-5-6-12-13(10-11)18-9-8-17-12/h5-6,10H,1-4,7-9H2,(H,15,16)

InChI Key

HYMDRDBSIRQXGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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